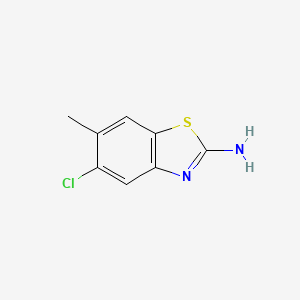

5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Overview

Description

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a chemical compound used as a pharmaceutical intermediate . It has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a chlorine atom at the 5th position and a methyl group at the 6th position .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, it can undergo a diazo-coupling reaction to form azo dye ligands . It can also participate in the formation of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Mechanism of Action

Target of Action

The primary targets of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine are enzymes involved in the biosynthesis of prostaglandins . These enzymes include dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , casdihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, including the synthesis of prostaglandins .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The compound affects the biosynthesis of prostaglandins, which are derived from arachidonic acid . Arachidonic acid originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Result of Action

The inhibition of prostaglandin biosynthesis by this compound can lead to anti-inflammatory effects . Prostaglandins are involved in inflammation and pain, so their reduction can alleviate these symptoms .

Advantages and Limitations for Lab Experiments

5-CMBT has several advantages for use in laboratory experiments. It is a highly versatile compound, and its chemical structure is composed of a benzothiazole ring, an amine group, and a chlorine atom. Additionally, it is relatively cost-effective to synthesize, and is often used as a reagent in various laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solution, and must be stored in a dry environment. Additionally, it is not very soluble in water, and must be used in a concentration of no more than 0.1 M.

Future Directions

The potential applications of 5-CMBT are vast, and there are many future directions that can be explored. Some potential future directions include further research into its mechanism of action, its potential uses in drug synthesis, and its potential uses in the synthesis of various peptides, proteins, and other biologically active compounds. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments, can be explored. Finally, further research into its potential uses in various scientific research applications, such as biochemistry, physiology, and pharmaceuticals, can be explored.

Scientific Research Applications

5-CMBT has a wide range of applications in scientific research. It is commonly used as a reagent in laboratory experiments, and is also used as a precursor in the synthesis of various compounds. 5-CMBT has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and anti-cancer agents. Additionally, it has been used in the synthesis of a variety of peptides, proteins, and other biologically active compounds.

Properties

IUPAC Name |

5-chloro-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWBEOJHVGXEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390017 | |

| Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-98-1 | |

| Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

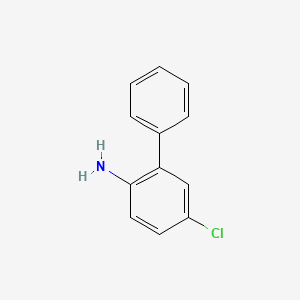

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B3024444.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3024455.png)